molecular formula C12H17NO5 B1468319 Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate CAS No. 870959-68-5

Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

Cat. No. B1468319
CAS RN: 870959-68-5
M. Wt: 255.27 g/mol
InChI Key: PDAFTWLEZIFYGA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate” is a chemical compound with the molecular formula C12H17NO5 . It has a molecular weight of 255.26708 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate” is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a methoxyethoxy group (-OCH2CH2OCH3) on a benzene ring, along with a methyl ester group (-COOCH3) .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate” has a molecular weight of 255.26708 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Safety And Hazards

Specific safety and hazard information for “Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate” was not found in the sources I accessed . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for “Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate” are not specified in the sources I found. The potential applications and research directions for a chemical compound would depend on its properties and the interests of researchers in the field .

properties

IUPAC Name

methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-15-4-5-18-11-7-9(13)8(12(14)17-3)6-10(11)16-2/h6-7H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAFTWLEZIFYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 3, a mixture of methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate (3.19 g, 11.2 mmol) and Pd/C (10%, 0.3 g) in EtOAc (150 mL) was stirred under 1 atmosphere of hydrogen at room temperature for 6 hours, to afford methyl 2-amino-5-methoxy-4-(2-methoxyethoxyl)benzoate as a solid (2.699 g, 95%). 1H NMR (300 MHz, CDCl3) δ 7.30 (s, 1H), 6.17 (s, 1H), 5.55 (br, 2H), 4.14 (t, 2H), 3.85 (s, 3H), 3.80 (s, 3H), 3.79 (t. 2H), 3.44 (s, 3H); LC-MS (ESI) m/z 256 (M+H)+.
Name
methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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